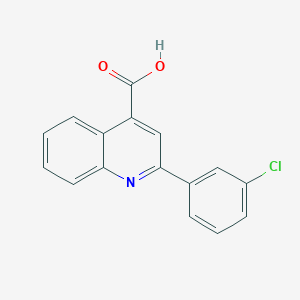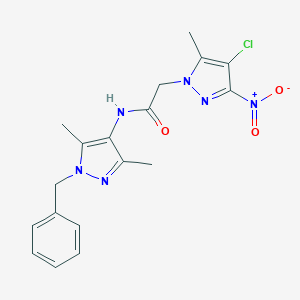
Ácido 2-(3-clorofenil)quinolina-4-carboxílico
Descripción general
Descripción
“2-(3-Chlorophenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H10ClNO2 . It is a derivative of quinoline, a class of organic compounds that are widely used in medicinal chemistry due to their broad spectrum of bioactivity .
Synthesis Analysis
The synthesis of “2-(3-Chlorophenyl)quinoline-4-carboxylic acid” involves several steps. In one study, 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups . The yield was 58.0%, and the product was a white solid .Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenyl)quinoline-4-carboxylic acid” can be determined using spectro-analytical data . The InChI code for this compound is 1S/C16H10ClNO2/c17-11-5-3-4-10 (8-11)15-9-13 (16 (19)20)12-6-1-2-7-14 (12)18-15/h1-9H, (H,19,20) .Chemical Reactions Analysis
The chemical reactions involving “2-(3-Chlorophenyl)quinoline-4-carboxylic acid” are complex and involve several steps. For instance, in the discovery of potent HDAC inhibitors with novel structures, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Chlorophenyl)quinoline-4-carboxylic acid” include a melting point of 214°C . Its molecular weight is 283.71 . The compound is a solid in its physical form .Aplicaciones Científicas De Investigación
Química Medicinal y Diseño de Fármacos
El ácido 2-(3-clorofenil)quinolina-4-carboxílico es un compuesto que ha llamado la atención en la química medicinal debido a su importancia estructural en el diseño de fármacos. Los derivados de quinolina son conocidos por su amplio espectro de bioactividad, lo que los convierte en una plantilla central en el desarrollo de nuevos agentes terapéuticos . El potencial del compuesto para crear nuevos fármacos que puedan interactuar con varios objetivos biológicos es un área clave de investigación.
Estudios Antibacterianos
La investigación ha indicado que los derivados de quinolina, incluido el ácido 2-(3-clorofenil)quinolina-4-carboxílico, exhiben propiedades antibacterianas. Los estudios han sintetizado nuevos derivados de quinolina-4-carboxamida como potentes agentes anti-cáncer de mama y antibacterianos, mostrando una actividad significativa contra diversas cepas bacterianas . Esto destaca el papel del compuesto en el desarrollo de nuevas estrategias antibacterianas.
Síntesis Orgánica
En la síntesis orgánica, el ácido 2-(3-clorofenil)quinolina-4-carboxílico sirve como un bloque de construcción para la construcción de arquitecturas moleculares complejas. Se utiliza en procesos sintéticos de varios pasos para crear diversos derivados de quinolina, que son cruciales en diversas reacciones químicas y formaciones de productos .
Fotovoltaica
Los derivados de quinolina se están explorando para su aplicación en la fotovoltaica de tercera generación. La naturaleza deficiente en electrones de los compuestos basados en quinolina los hace adecuados como enlaces π en tintes orgánicos para células solares . Esta vía de investigación tiene como objetivo mejorar la eficiencia y la estabilidad de los materiales fotovoltaicos.
Inhibidores de la Detección de Quórum
El compuesto se ha estudiado por su potencial como inhibidor de la detección de quórum. La detección de quórum es un proceso de comunicación bacteriana que regula la expresión génica en respuesta a la densidad celular. Inhibir este proceso es una estrategia prometedora para combatir los patógenos bacterianos sin promover la resistencia a los antibióticos .
Investigación Anticancerígena
Los derivados de quinolina también se investigan por sus propiedades anticancerígenas. Las características estructurales del ácido 2-(3-clorofenil)quinolina-4-carboxílico lo convierten en un candidato para la síntesis de compuestos con efectos antiproliferativos potenciales contra diversas líneas celulares de cáncer . Esta investigación es crucial para el descubrimiento de nuevas terapias contra el cáncer.
Mecanismo De Acción
Target of Action
The primary target of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid is Histone Deacetylases (HDACs) . HDACs are a group of enzymes responsible for the removal of acetyl groups from ɛ-N-acetyl-lysine amino groups of histone proteins . They play a crucial role in regulating gene expression and their overexpression is often associated with cancer .
Mode of Action
The compound interacts with HDACs, inhibiting their activity . This inhibition disrupts the balance of acetylation levels, which significantly contributes to the modulation of cellular functions and activities
Biochemical Pathways
The inhibition of HDACs affects various biochemical pathways. It alters the acetylation levels of histone proteins, thereby affecting gene expression . This can lead to changes in cell proliferation, differentiation, and apoptosis, all of which are critical processes in cancer development and progression .
Pharmacokinetics
The lipophilicity of similar compounds has been shown to influence their activity , suggesting that the compound’s lipophilicity could impact its bioavailability and pharmacokinetics.
Result of Action
The inhibition of HDACs by 2-(3-Chlorophenyl)quinoline-4-carboxylic acid can lead to significant anti-cancer activity . For instance, it has been shown to induce G2/M cell cycle arrest and promote apoptosis in cancer cells . These effects contribute to its potential as an anti-cancer agent.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDXYIKQOBZSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298522 | |
| Record name | 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20389-10-0 | |
| Record name | 2-(3-Chlorophenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20389-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 123857 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020389100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20389-10-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444092.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444094.png)

![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444098.png)
![10-{[4-(3-Fluorobenzoyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B444102.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444103.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B444105.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444106.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444109.png)
![5-(4-bromophenyl)-3-chloro-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B444110.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444111.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B444112.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444114.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444115.png)